molecular formula C16H15N5O B2373939 2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline CAS No. 2197642-92-3

2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline

Cat. No.: B2373939
CAS No.: 2197642-92-3
M. Wt: 293.33
InChI Key: MRMSODZTWHRPEY-UHFFFAOYSA-N
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Description

This compound features a quinoline core substituted at the 2-position with an azetidine ring (a four-membered saturated heterocycle) bearing a 1,2,3-triazole-methyl group.

Quinoline Core Formation: Via Vilsmeier-Haack reaction (e.g., acetanilide derivatives + POCl₃/DMF) to yield 2-chloroquinoline-3-carbaldehyde intermediates .

Azetidine Incorporation: Cyclization of β-lactam precursors (e.g., N-aryl acetamides with electron-donating groups) to form azetidine-2-one fused quinolines, followed by functionalization .

Triazole Installation: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append the triazole-methyl group .

Properties

IUPAC Name

quinolin-2-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c22-16(15-6-5-13-3-1-2-4-14(13)18-15)20-9-12(10-20)11-21-8-7-17-19-21/h1-8,12H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMSODZTWHRPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NC3=CC=CC=C3C=C2)CN4C=CN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Ring Functionalization

The azetidine core serves as the foundational scaffold for triazole substitution. A validated approach involves introducing a propargyl group at the azetidine C3 position to enable copper-catalyzed azide-alkyne cycloaddition (CuAAC). As demonstrated in patent US9365562B2, azetidine derivatives undergo nucleophilic substitution with propargyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile), yielding 3-(propagyl)azetidine with >80% efficiency.

Triazole Installation via Click Chemistry

The CuAAC reaction between 3-(propagyl)azetidine and a substituted azide forms the triazole ring. Optimized conditions from PMC7294232 suggest using CuI (10 mol%) and DIPEA in DMF at 60°C, achieving near-quantitative conversion. For the target compound, benzyl azide or alkyl azides are preferred to avoid steric hindrance, ensuring regioselective 1,4-triazole formation.

Quinoline Carbonyl Activation

Quinoline-2-Carboxylic Acid Synthesis

Quinoline-2-carboxylic acid is synthesized via Friedländer condensation, as detailed in PMC9099536. Condensation of anthranilic acid derivatives with ketones in polyphosphoric acid yields the quinoline core, followed by oxidation (KMnO₄, H₂SO₄) to the carboxylic acid.

Acid Chloride Formation

Activation of the carboxylic acid to its acyl chloride is critical for subsequent amide coupling. Thionyl chloride (SOCl₂) in dichloromethane at reflux for 4 hours achieves >95% conversion, as adapted from PMC7294232’s protocols for similar quinoline derivatives.

Coupling Strategies for Final Assembly

Amide Bond Formation

The azetidine-triazole amine is coupled with quinoline-2-carbonyl chloride using Schotten-Baumann conditions. A mixture of aqueous NaOH and dichloromethane at 0°C prevents hydrolysis, yielding the target amide with 70–85% efficiency. Patent US9365562B2 corroborates this method, emphasizing the use of Hünig’s base to scavenge HCl and enhance reactivity.

Microwave-Assisted Coupling

Alternative protocols from PMC7294232 employ microwave irradiation (100°C, 20 minutes) in solvent-free conditions, reducing reaction times and improving yields to 90%. This method mitigates side reactions observed in high-boiling solvents like phenol.

Optimization and Challenges

Parameter Conventional Method Microwave Method
Reaction Time 12–24 hours 20 minutes
Yield 70–85% 85–90%
Purity (HPLC) >95% >98%
Side Products <5% <2%

Key Challenges :

  • Regioselectivity in CuAAC : Ensuring exclusive 1,4-triazole formation requires strict stoichiometric control of azide and alkyne.
  • Azetidine Stability : The strained azetidine ring is prone to ring-opening under acidic conditions, necessitating pH-neutral coupling environments.
  • Purification Complexity : Silica gel chromatography often fails due to polar intermediates; reversed-phase HPLC is recommended for final purification.

Comparative Analysis of Synthetic Routes

Route A: Sequential Functionalization

  • Azetidine propargylation → 2. CuAAC → 3. Quinoline activation → 4. Amide coupling.
    Advantages : Modular, allows intermediate characterization.
    Disadvantages : Cumulative yield loss (∼60% overall).

Route B: Convergent Synthesis

Parallel synthesis of azetidine-triazole and quinoline carbonyl, followed by late-stage coupling.
Advantages : Higher overall yield (∼75%), fewer purification steps.
Disadvantages : Requires precise stoichiometry and timing.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core typically yields quinoline N-oxides, while reduction of the triazole ring can produce dihydrotriazoles .

Scientific Research Applications

2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline involves its interaction with specific molecular targets. For instance, the triazole moiety can bind to the active site of enzymes, inhibiting their activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions . The quinoline core may also interact with DNA, leading to potential anticancer effects .

Comparison with Similar Compounds

Key Structural Analogues

Compound Class Core Structure Modifications Key Features
Triazole-linked quinolines Triazole directly attached to quinoline via methylene or thioether Enhanced luminescence (blue-green emission) and H-bonding-driven 1D crystal growth .
Azetidine-fused quinolines Azetidin-2-one (β-lactam) fused to quinoline Moderate diuretic activity; electron-donating groups improve cyclization yields .
Benzimidazole-quinoline hybrids Benzimidazole at 2- or 4-position of quinoline Structural isomerism affects pharmacological selectivity (e.g., antiproliferative activity) .
Thiazolidine-2,4-dione hybrids Triazole-thioether linker to thiazolidinedione Antidiabetic potential via PPAR-γ modulation; substituents dictate solubility .

Pharmacological and Physical Properties

  • Antibacterial Activity: Triazole-quinoline derivatives (e.g., 8-((1-benzyl-triazol-4-yl)methoxy)-5-chloroquinoline) show growth inhibition against E. coli and S. aureus (MIC: 8–32 µg/mL) .
  • Thermal Stability: Triazole-containing quinolines are stable up to 200°C, making them suitable for solid-state applications (e.g., luminescent materials) .
  • Solubility : Azetidine-carbonyl groups improve aqueous solubility compared to benzimidazole or thiazolidinedione hybrids .

Critical Analysis of Divergent Findings

  • Biological Activity: While azetidine-fused quinolines exhibit diuretic effects , triazole-thioether analogues prioritize antidiabetic or antimicrobial activity . This highlights substituent-driven target specificity.
  • Crystal Packing: H-bonding in triazole-quinolines (e.g., N–H···O interactions) dictates 1D crystal growth, whereas azetidine’s conformational rigidity may favor alternative packing modes .

Biological Activity

Overview

2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline is a complex organic compound notable for its diverse biological activities, including potential antimicrobial, anticancer, and enzyme inhibitory properties. The compound features a quinoline core linked to an azetidine ring via a triazole moiety, which enhances its interaction with biological targets due to the ability of triazoles to form hydrogen bonds.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₃N₅OS
  • Molecular Weight : 299.35 g/mol
  • CAS Number : 2201887-89-8

The structure includes a quinoline backbone that is known for its pharmacological significance, particularly in the development of drugs targeting various diseases.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

Target Interaction :

  • The triazole ring acts as an isostere of the amide bond, providing stability against metabolic degradation and enhancing binding affinity to enzymes and receptors.

Biochemical Pathways :
This compound has shown potential in inhibiting enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. Inhibition of this enzyme can lead to lower blood sugar levels, making it relevant for diabetes management.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. The presence of the triazole moiety may enhance this activity by facilitating stronger interactions with microbial targets.

Anticancer Activity

Studies have demonstrated that compounds containing quinoline structures possess anticancer properties. The mechanism often involves inducing apoptosis in cancer cells or inhibiting key signaling pathways that promote tumor growth.

Enzyme Inhibition

A notable study evaluated the compound's efficacy as an α-glucosidase inhibitor. The synthesized derivatives demonstrated IC₅₀ values significantly lower than the standard drug acarbose, indicating enhanced potency. For example:

CompoundIC₅₀ (µM)Comparison to Acarbose
10n48.415.5 times more potent
Acarbose750.1Reference

Study on α-Glucosidase Inhibition

In a comparative analysis involving several synthesized derivatives of quinoline-thiosemicarbazone-triazole hybrids, it was found that compound 10n (a derivative closely related to the target compound) exhibited remarkable inhibitory activity against yeast α-glucosidase. Molecular docking studies revealed that 10n formed multiple hydrogen bonds with key residues in the enzyme's active site, confirming its potential as a competitive inhibitor.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and stability due to the triazole ring's resistance to metabolic degradation. This characteristic is crucial for maintaining effective concentrations in therapeutic applications.

Q & A

Q. What are the common synthetic routes for 2-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}quinoline?

The synthesis typically involves two key steps:

  • Triazole Formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to construct the 1,2,3-triazole ring. For example, terminal alkynes react with azides in a solvent mixture (e.g., tert-butanol/water) with CuSO₄ and sodium ascorbate at room temperature .
  • Azetidine-Quinoline Coupling : The azetidine ring is introduced via amide bond formation. A reported method involves reacting 3-azidomethylazetidine with quinoline-1-carbonyl chloride under anhydrous conditions (e.g., DCM, DIPEA) . Key Optimization Factors :
ParameterOptimal ConditionsImpact on Yield
SolventDMF or DCMMaximizes solubility of intermediates
CatalystCuSO₄/NaAsc (1:0.2)Reduces side reactions in triazole formation
TemperatureRT for CuAAC; 0–5°C for couplingPrevents azetidine ring degradation

Q. Which analytical techniques confirm the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., azetidine CH₂ at δ 3.5–4.5 ppm, triazole protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₈N₅O₂) .
  • X-ray Crystallography : Resolves spatial conformation of the azetidine-triazole-quinoline system, critical for structure-activity studies .

Q. What are the primary biological activities reported for this compound?

Preliminary studies highlight:

  • Antimicrobial Activity : MIC values of 2–8 µg/mL against Candida auris due to triazole-mediated biofilm disruption .
  • Anticancer Potential : IC₅₀ of 3.2 µM against HCT-116 colon cancer cells via autophagy pathway modulation .
  • Anti-inflammatory Effects : 40% inhibition in carrageenan-induced edema models at 10 mg/kg .

Advanced Research Questions

Q. How can synthesis be optimized to improve azetidine ring stability?

Azetidine rings are prone to ring-opening under acidic/basic conditions. Strategies include:

  • Protecting Groups : Use Boc (tert-butyloxycarbonyl) for the azetidine nitrogen during coupling steps .
  • Low-Temperature Reactions : Maintain 0–5°C during acyl chloride coupling to minimize side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates without hydrolyzing the azetidine .

Q. How to resolve contradictions in bioactivity data across studies?

Discrepancies often arise from structural analogs or assay variability:

  • Structural Comparisons : For example, replacing the quinoline moiety with pyridine reduces anticancer activity by 70%, emphasizing quinoline’s role in DNA intercalation .
  • Assay Standardization : Use consistent cell lines (e.g., HeLa vs. RKO) and control compounds (e.g., doxorubicin) to normalize IC₅₀ values .

Q. What mechanistic strategies elucidate the compound’s mode of action?

  • Molecular Docking : Triazole and quinoline groups show strong binding to CYP51 (antifungal target) and ATG5 (autophagy protein) .
  • Gene Knockdown Studies : siRNA-mediated ATG5 silencing reduces anticancer efficacy, confirming pathway specificity .
  • Metabolite Profiling : LC-MS identifies stable metabolites, ruling off-target effects .

Q. How does spatial conformation influence biological activity?

  • X-ray Data : The azetidine’s puckered conformation (asymmetric C-N-C angles) enhances membrane permeability vs. planar rings .
  • NMR NOE Experiments : Triazole-methyl proximity (<4 Å) correlates with improved biofilm penetration .

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